5-Bromo-4-fluoro-1-methyl-1H-imidazole
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Overview
Description
5-Bromo-4-fluoro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
5-Bromo-4-fluoro-1-methyl-1H-imidazole is a type of imidazole, a heterocyclic compound that plays a crucial role in various biological applications . .
Mode of Action
Imidazoles in general are known to interact with their targets through various mechanisms, including bond formation during the synthesis of the imidazole .
Biochemical Pathways
Imidazoles are key components in functional molecules used in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis
Result of Action
Imidazoles in general are known to have a wide range of applications, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, some imidazole synthesis processes can be run under solvent-free conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1-methylimidazole with brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling: Palladium catalysts and bases like triethylamine (Et3N) are typically used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-imidazole derivative, while coupling reactions can produce biaryl-imidazole compounds .
Scientific Research Applications
5-Bromo-4-fluoro-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Comparison with Similar Compounds
4-Fluoro-1-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1-methyl-1H-imidazole:
5-Bromo-4-chloro-1-methyl-1H-imidazole: Substitution of fluorine with chlorine alters its reactivity and applications.
Uniqueness: The combination of bromine and fluorine atoms in 5-Bromo-4-fluoro-1-methyl-1H-imidazole makes it unique in terms of its reactivity and potential for diverse chemical transformations. This dual substitution pattern enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-4-fluoro-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrFN2/c1-8-2-7-4(6)3(8)5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYUAFQGTXGVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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